molecular formula C17H16N4O3S B2486513 (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035023-37-9

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2486513
CAS RN: 2035023-37-9
M. Wt: 356.4
InChI Key: QQBYQIDUVIHVIJ-YRNVUSSQSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves multi-component reactions, incorporating elements such as ethyl cyanoacetate, ammonium acetate, and different catalyzers to achieve the desired product. For instance, the synthesis of pyridine and pyrazine derivatives can be facilitated by catalysts like magnetically separable graphene oxide anchored sulfonic acid in a green solvent, showcasing the versatility and efficiency of modern synthetic methodologies (Zhang et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray diffraction, reveals the compound's molecular geometry, crystal system, and intermolecular interactions. For example, similar compounds have shown a distorted envelope conformation in their heterocyclic rings, with crystalline structures often belonging to the monoclinic system, indicating the diverse and complex nature of pyrazine derivatives' structural characteristics (Jansone et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrazine derivatives are rich and varied, often leading to the formation of novel compounds through mechanisms like [3+2] annulations, sulphenylations, and others. These reactions can result in the creation of fully substituted pyrazoles or further functionalized molecules, demonstrating the reactive versatility and potential for derivatization of these compounds (Sun et al., 2015).

Scientific Research Applications

  • Synthesis and Characterization of Pyrrolidin Derivatives : The synthesis of pyrrolidin derivatives, which includes compounds structurally similar to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been a subject of study. For instance, 4-morpholino- and 4-(pyrrolidin-l-yl)-2-aza-1. 3-diene-l, l-dicarbonitriles undergo unique reactions in acidic medium, leading to structurally varied products (Legroux, Brotn, & Fleury, 1990).

  • Antimicrobial and Anticancer Properties : Research has focused on the synthesis of new pyridines and pyrazine derivatives, including those related to this compound, for their potential antimicrobial and anticancer activities. These studies aim to understand the biological activities of these compounds (Elewa et al., 2021).

  • Antibacterial Activity of Cyanopyridine Derivatives : The synthesis of new cyanopyridine derivatives, including compounds related to this compound, has been investigated, with a focus on their antibacterial properties. These studies contribute to the development of new antibacterial agents (Bogdanowicz et al., 2013).

  • Heterocyclic Synthesis Using Enaminonitriles : The use of enaminonitriles in heterocyclic synthesis, including the creation of compounds structurally similar to this compound, has been explored. This research is significant for the development of new heterocyclic compounds with various potential applications (Fadda et al., 2012).

properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c18-12-16-17(20-9-8-19-16)24-15-6-10-21(13-15)25(22,23)11-7-14-4-2-1-3-5-14/h1-5,7-9,11,15H,6,10,13H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBYQIDUVIHVIJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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